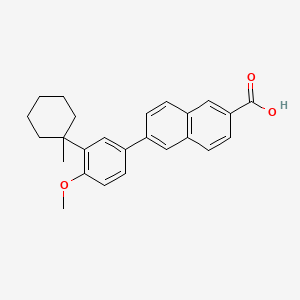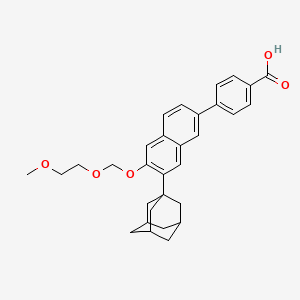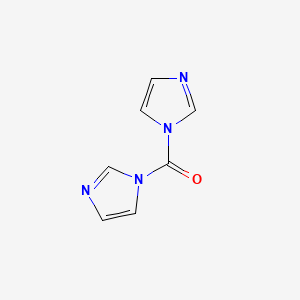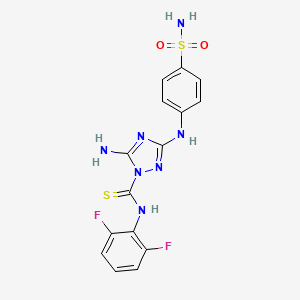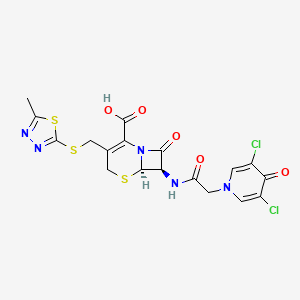
Cefazedone
Übersicht
Beschreibung
Cefazedon ist ein Cephalosporin-Antibiotikum der ersten Generation. Es ist eine halbsynthetische Verbindung mit einem breiten Wirkungsspektrum gegen sowohl grampositive als auch gramnegative Bakterien. Die chemische Formel von Cefazedon lautet C18H15Cl2N5O5S3, und es hat eine molare Masse von 548,43 g/mol . Dieses Antibiotikum wird hauptsächlich zur Behandlung bakterieller Infektionen eingesetzt, indem es die Synthese der bakteriellen Zellwand hemmt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cefazedon umfasst mehrere Schritte. Eine gängige Methode beginnt mit 7-Aminocephalosporansäure (7-ACA) und 3,5-Dichlorpyridin-Essigsäure. Diese reagieren in Gegenwart eines Dehydratisierungsmittels zu einem Zwischenprodukt. Dieses Zwischenprodukt reagiert dann mit 2-Mercapto-5-methyl-1,3,4-Thiadiazol unter Stickstoffschutz bei Temperaturen zwischen 50 und 90 Grad Celsius. Die resultierende Mischung wird gereinigt, und der pH-Wert wird mit einer anorganischen Säure auf 1-3 eingestellt, um Cefazedon auszufällen .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion von Cefazedon ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft in seine Natriumsalzfom umgewandelt, um eine bessere Löslichkeit und Stabilität zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Cefazedon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die schwefelhaltigen Gruppen im Molekül modifizieren.
Reduktion: Reduktionsreaktionen können die in der Struktur vorhandenen Nitrogruppen beeinflussen.
Substitution: Substitutionsreaktionen können an den Chloratomen oder dem Thiadiazolring auftreten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach der gewünschten Reaktion, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Hydroxylaminen führen kann .
Wissenschaftliche Forschungsanwendungen
Cefazedon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Reaktivität von Cephalosporinen verwendet.
Biologie: Wird in Studien über bakterielle Resistenzmechanismen eingesetzt.
Medizin: Wird hinsichtlich seiner Wirksamkeit bei der Behandlung verschiedener bakterieller Infektionen untersucht.
Industrie: Wird bei der Entwicklung neuer Antibiotika und in Qualitätskontrollprozessen eingesetzt .
Wirkmechanismus
Cefazedon übt seine antibakterielle Wirkung aus, indem es an Penicillin-bindende Proteine (PBPs) bindet, die sich auf der inneren Membran der bakteriellen Zellwand befinden. Diese Bindung hemmt den letzten Transpeptidierungsschritt der Peptidoglycansynthese, der für die Biosynthese der Zellwand entscheidend ist. Dadurch wird die bakterielle Zellwand geschwächt, was zur Zelllyse und zum Zelltod führt .
Wirkmechanismus
Target of Action
Cefazedone, a semisynthetic first-generation cephalosporin , primarily targets the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound acts by binding to and inactivating the PBPs . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of cell wall synthesis leads to osmotic instability and eventually results in bacterial cell death .
Biochemical Pathways
The inhibition of cell wall synthesis in bacteria triggers a cascade of events leading to cell lysis and death .
Pharmacokinetics
A study on intravenous this compound sodium in patients with community-acquired pneumonia reported the following pharmacokinetic parameters :
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in the effective elimination of bacterial pathogens, contributing to the resolution of bacterial infections .
Biochemische Analyse
Biochemical Properties
Cefazedone interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, crucial components of the bacterial cell wall .
Cellular Effects
This compound exerts its bactericidal effects by inhibiting cell wall synthesis in bacteria . It binds to PBPs located inside the bacterial cell wall, leading to the weakening of the cell wall and ultimately causing the bacterial cell to lyse or burst due to osmotic pressure .
Molecular Mechanism
The mechanism of action of this compound involves binding to and inactivating PBPs located on the inner membrane of the bacterial cell wall . This interaction disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall, leading to cell lysis .
Temporal Effects in Laboratory Settings
This suggests that laboratory monitoring may not be necessary until patients have received at least 2 to 3 weeks of this compound .
Metabolic Pathways
Like other cephalosporins, it is likely to be involved in the metabolism of endogenous and exogenous substances .
Transport and Distribution
It is known that the dose and timing of administration are major determinants in any possible interaction of similar cephalosporins .
Subcellular Localization
It is known to bind to PBPs located on the inner membrane of the bacterial cell wall , suggesting that it localizes to the bacterial cell wall where it exerts its effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cefazedone involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) and 3,5-dichloropyridine acetic acid. These react in the presence of an anhydrating agent to form an intermediate product. This intermediate then reacts with 2-mercapto-5-methyl-1,3,4-thiadiazole under nitrogen protection at temperatures between 50 to 90 degrees Celsius. The resulting mixture is purified, and the pH is adjusted to 1-3 using an inorganic acid to precipitate this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often converted to its sodium salt form for better solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Cefazedone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the molecule.
Reduction: Reduction reactions can affect the nitro groups present in the structure.
Substitution: Substitution reactions can occur at the chlorine atoms or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or hydroxylamines .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cefazedon ähnelt anderen Cephalosporinen der ersten Generation wie:
- Cefazolin
- Cefalexin
- Cefadroxil
- Cephalothin
Einzigartigkeit
Im Vergleich zu diesen Verbindungen weist Cefazedon einzigartige strukturelle Merkmale auf, wie z. B. das Vorhandensein eines Thiadiazolrings und eines Dichlorpyridin-Essigsäure-Restes. Diese strukturellen Unterschiede tragen zu seinem spezifischen Wirkungsspektrum und seinen pharmakokinetischen Eigenschaften bei .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLCNEGVSVJLDN-MLGOLLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63521-15-3 (mono-hydrochloride salt) | |
| Record name | Cefazedone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50204733 | |
| Record name | Cefazedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56187-47-4 | |
| Record name | Cefazedone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56187-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefazedone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefazedone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13778 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefazedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFAZEDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


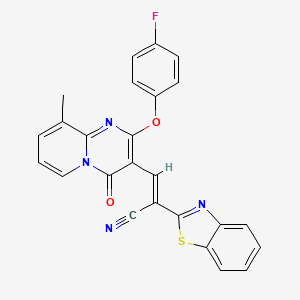
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
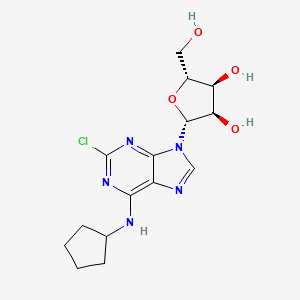
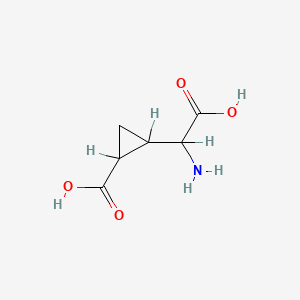
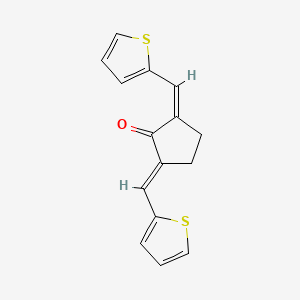
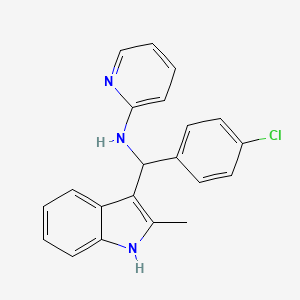
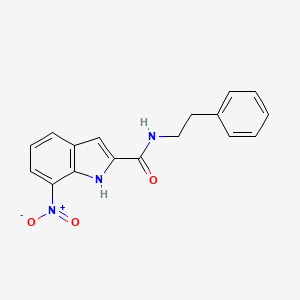
![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
